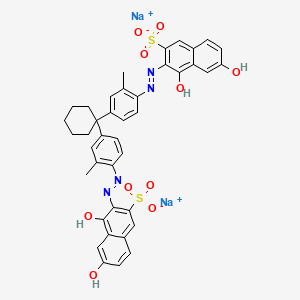

C.I. Acid red 154

Description

Significance of Azo Dyes in Environmental and Biological Systems

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of the dyes produced and used globally. ijrrjournal.com Their widespread use in industries such as textiles, food, and printing is due to their cost-effectiveness, stability, and the wide range of colors they can produce. The chemical structure of azo dyes is characterized by the presence of one or more azo groups (–N=N–), which are linked to aromatic rings. ijrrjournal.com

However, the very stability that makes these dyes desirable for industrial applications also contributes to their persistence in the environment, raising significant environmental and health concerns. ijrrjournal.comresearchgate.net The release of azo dye-containing effluents into aquatic ecosystems can reduce light penetration, thereby inhibiting photosynthesis in aquatic plants. ijrrjournal.com Furthermore, under certain conditions, the azo bond can be cleaved to form aromatic amines, some of which are known to be mutagenic and carcinogenic. ijrrjournal.comresearchgate.net This potential for adverse environmental and biological effects has made azo dyes a subject of extensive academic research, focusing on their detection, removal from wastewater, and potential toxicological impacts.

Research Rationale for Investigating Acid Red 154

The investigation into Acid Red 154 is driven by its classification as a disazo dye, a group known for its complex structures and potential for environmental persistence. The rationale for its study is rooted in the broader concerns associated with azo dyes, including their potential to contaminate water sources and the possible toxicological effects of the dye itself or its degradation byproducts. ijrrjournal.comcncolorchem.com

One of the key areas of research has been its removal from aqueous solutions. A study by Baskaralingam and colleagues specifically focused on the adsorption of Acid Red 154 onto organobentonite, highlighting the need for effective methods to treat effluents containing this dye. medchemexpress.com The selection of Acid Red 154 for this study was likely due to its use in industries that generate significant wastewater, making its removal a practical environmental challenge. Furthermore, its inclusion in a study developing analytical methods for detecting 61 different acid dyes in food products suggests a potential for its presence in the food chain, warranting surveillance and analytical monitoring. researchgate.net

Scope and Objectives of Scholarly Inquiry into Acid Red 154

The primary objectives of scholarly inquiry into Acid Red 154 have been centered on environmental remediation and analytical detection. A significant portion of the available research has focused on developing and optimizing methods for its removal from wastewater. The study on its adsorption by organobentonite aimed to evaluate the efficiency of this modified clay as a low-cost adsorbent for Acid Red 154. medchemexpress.com The objectives included determining the equilibrium and kinetics of the adsorption process to understand the underlying mechanisms.

Another key objective has been the development of sensitive and reliable analytical techniques for its identification and quantification. Research in this area has aimed to create methods capable of detecting Acid Red 154, among other dyes, in complex matrices like food, which is crucial for regulatory monitoring and ensuring consumer safety. researchgate.net While toxicological data is limited, a material safety data sheet for Acid Red 154 indicates that mutagenicity has been reported, suggesting that another objective of future research would be to thoroughly investigate its potential biological effects. cncolorchem.com

Physicochemical Properties of Acid Red 154

| Property | Value | Reference |

| C.I. Name | Acid Red 154 | worlddyevariety.com |

| C.I. Number | 24800 | worlddyevariety.com |

| CAS Number | 6507-79-5 | worlddyevariety.com |

| Molecular Formula | C40H34N4Na2O10S2 | worlddyevariety.com |

| Molecular Weight | 840.83 g/mol | worlddyevariety.com |

| Appearance | Deep purple powder | chemicalbook.com |

| Solubility in Water | Soluble (produces a red solution) | chemicalbook.com |

| Solubility in Ethanol | Slightly soluble | chemicalbook.com |

This table presents a summary of the key physicochemical properties of Acid Red 154.

Adsorption of Acid Red 154 onto Organobentonite

A study by Baskaralingam et al. (2006) investigated the removal of Acid Red 154 from aqueous solutions using organobentonite, a chemically modified bentonite (B74815) clay. The research provided detailed findings on the adsorption process.

Langmuir and Freundlich Isotherm Constants for Acid Red 154 Adsorption

| Isotherm Model | Parameters | Value |

| Langmuir | Q (mg/g) | 138.89 |

| b (L/mg) | 0.0189 | |

| R² | 0.999 | |

| Freundlich | Kf (mg/g)(L/mg)¹/ⁿ | 29.85 |

| n | 3.25 | |

| R² | 0.963 |

This interactive table details the Langmuir and Freundlich isotherm constants for the adsorption of Acid Red 154 on organobentonite at 30°C. The high R² value for the Langmuir model suggests that the adsorption process is best described by monolayer coverage on a homogeneous surface. medchemexpress.com

Kinetic Parameters for Acid Red 154 Adsorption

| Kinetic Model | Parameter | Value |

| Pseudo-first-order | k₁ (min⁻¹) | 0.021 |

| Pseudo-second-order | k₂ (g/mg·min) | 0.001 |

This interactive table shows the rate constants for the pseudo-first-order and pseudo-second-order kinetic models for the adsorption of Acid Red 154 onto organobentonite. The study found that the pseudo-second-order model provided a better fit for the experimental data, indicating that the rate-limiting step may be chemisorption. medchemexpress.com

Properties

IUPAC Name |

disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N4O10S2.2Na/c1-22-16-26(8-12-32(22)41-43-36-34(55(49,50)51)18-24-6-10-28(45)20-30(24)38(36)47)40(14-4-3-5-15-40)27-9-13-33(23(2)17-27)42-44-37-35(56(52,53)54)19-25-7-11-29(46)21-31(25)39(37)48;;/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYAODARJIJAKL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)[O-])C)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H34N4Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889559 | |

| Record name | Disodium 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6507-79-5 | |

| Record name | 2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(4,6-dihydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 3,3'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[4,6-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3,3'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Distribution and Transport Dynamics of Acid Red 154

Aquatic Environmental Compartmentalization of Acid Red 154

Once released into aquatic systems, the behavior of Acid Red 154 is governed by its inherent chemical properties, which dictate its persistence, solubility, and tendency to associate with solid materials.

Hydrophilicity and Persistence in Aqueous Solutions

Acid Red 154 is a water-soluble compound, a characteristic typical of acid dyes which generally exhibit solubilities well above 1 g/L. worlddyevariety.comcanada.ca Specifically, Acid Red 154 has a reported water solubility of 117.47 g/L at 20°C. chemicalbook.comchembk.com This high solubility, or hydrophilicity, suggests that it can remain in the water column for extended periods. canada.cacanada.ca

The persistence of azo dyes in the environment is a key concern. While some organic compounds are readily biodegradable, many azo dyes, including acid dyes, are considered to be persistent in water, sediment, and soil. canada.cacanada.ca This resistance to degradation means they are not easily broken down by natural processes. nih.gov In anaerobic conditions, such as those found in deep sediment layers, there is potential for the azo bond (-N=N-) to be cleaved, leading to the formation of aromatic amines. canada.cacanada.ca However, studies on similar acid dyes suggest that complete mineralization does not always occur, and various intermediate products may be formed. scispace.comnih.gov

Partitioning Behavior between Water, Suspended Solids, and Sediments

The distribution of a chemical between water and solid phases, like suspended particles and bottom sediments, is a critical aspect of its environmental fate. This partitioning behavior is influenced by the substance's chemical structure and the characteristics of the solid materials. mdpi.com

Terrestrial Environmental Distribution of Acid Red 154

Should Acid Red 154 be introduced into terrestrial environments, for instance through the application of contaminated sludge, its interaction with soil particles becomes paramount in determining its mobility and distribution.

Sorption to Soil and Sediment Particles

Sorption is the process by which a chemical binds to the surface of soil or sediment particles. This is a key factor in controlling the mobility of pollutants in the subsurface. acs.org For anionic dyes like Acid Red 154, sorption is influenced by soil properties such as pH, organic matter content, and the presence of clay minerals. mdpi.comnih.gov

Research has shown that acid dyes can be effectively adsorbed by materials like bentonite (B74815) clay, which can be modified to enhance its capacity for dye removal. chemicalbook.com The sorption process for similar acid dyes onto natural soils has been found to be complex, involving both surface sorption and diffusion into the internal structure of the soil particles (intraparticle diffusion). mdpi.comresearchgate.net The interaction between the dye and soil can be influenced by the soil's cation exchange capacity and the chemical properties of the dye molecule itself. dergipark.org.tr

Desorption Characteristics in Soil and Sediment Matrices

Desorption is the reverse process of sorption, where a substance is released from a solid particle back into the surrounding water or soil solution. This process can remobilize contaminants, making them available for transport to other locations. The strength of the bond between the dye and the soil particles determines the extent of desorption.

Studies on the adsorption of heavy metals in certain types of red soil have shown that a significant portion of the adsorbed substance is not easily desorbed, indicating a strong affinity between the contaminant and the soil. ufl.edu While specific desorption data for Acid Red 154 is not detailed in the provided search results, the general principles suggest that desorption would be influenced by factors like changes in soil solution pH and the presence of competing ions. ufl.edufrontiersin.org

Atmospheric Transport Considerations for Acid Red 154

The potential for a chemical to be transported over long distances in the atmosphere depends on its volatility, which is its tendency to vaporize. For most azo dyes, including acid dyes, volatility is very low. canada.ca This is supported by a reported vapor pressure of 0 Pa at 25°C for Acid Red 154. chembk.com Due to this low volatility and their preference for partitioning to water and soil, it is not expected that azo dyes like Acid Red 154 will be subject to significant long-range atmospheric transport. canada.cacanada.ca Any atmospheric presence would likely be associated with adsorption to airborne particles rather than existing in a gaseous state. tandfonline.com

Data Tables

Table 1: Physicochemical Properties of Acid Red 154

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C40H34N4Na2O10S2 | worlddyevariety.comchemicalbook.com |

| Molecular Weight | 840.83 g/mol | worlddyevariety.com |

| Water Solubility | 117.47 g/L (at 20°C) | chemicalbook.comchembk.com |

| Appearance | Deep purple powder | worlddyevariety.comchemicalbook.com |

Table 2: General Environmental Behavior of Acid Dyes (as analogs for Acid Red 154)

| Environmental Compartment | General Behavior | Key Influencing Factors | Source(s) |

|---|---|---|---|

| Water | High solubility, potential for persistence | Hydrophilicity, resistance to biodegradation | canada.cacanada.ca |

| Suspended Solids & Sediments | Eventual partitioning to solid phases | Electrostatic interactions, partitioning coefficients | canada.cacanada.ca |

| Soil | Sorption to soil particles | Soil pH, organic matter, clay content | mdpi.comnih.gov |

Advanced Degradation Pathways and Mechanistic Studies of Acid Red 154

Photodegradation Processes of Acid Red 154

Photodegradation involves the breakdown of chemical compounds by light energy. For dyes like Acid Red 154, this can occur through direct photolysis, where the dye molecule itself absorbs photons, or through indirect photosensitization, where another substance absorbs the light and initiates the degradation.

The degradation of azo dyes, including Acid Red 154, under UV irradiation often follows pseudo-first-order kinetics. iitm.ac.innih.gov This implies that the rate of degradation is directly proportional to the concentration of the dye at any given time. The kinetic expression is typically represented by the equation: -ln(C/C₀) = kt, where C₀ is the initial concentration of the dye, C is the concentration at time t, and k is the pseudo-first-order rate constant. iitm.ac.in The half-life of the degradation process can be subsequently calculated from this rate constant. Studies have shown that the efficiency of UV-induced degradation is influenced by factors such as the initial dye concentration, with lower concentrations generally leading to faster degradation rates. bepls.com

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). mdpi.comijcce.ac.ir These radicals have a high oxidation potential and can react rapidly with a wide range of organic pollutants, including Acid Red 154, leading to their mineralization into simpler and less harmful substances like carbon dioxide and water. mdpi.commdpi.com AOPs can be broadly categorized into photochemical and non-photochemical processes. ijcce.ac.ir

The combination of ultraviolet (UV) radiation with hydrogen peroxide (H₂O₂) is a widely studied AOP for the degradation of organic pollutants. mdpi.com In this system, the photolysis of H₂O₂ by UV light generates hydroxyl radicals (•OH), which are potent oxidizing agents. mdpi.commdpi.com The efficiency of the UV/H₂O₂ process is significantly higher than that of UV radiation or H₂O₂ alone. researchgate.net For many dyes, this process can lead to almost complete decolorization and significant mineralization. researchgate.net The effectiveness of the UV/H₂O₂ system is dependent on several operational parameters, including the initial dye concentration, H₂O₂ dosage, and pH of the solution. bioline.org.brresearchgate.net An optimal H₂O₂ concentration is crucial, as excess H₂O₂ can act as a scavenger of •OH radicals, thereby reducing the degradation efficiency. researchgate.netsapub.org

Table 1: Factors Affecting UV/H₂O₂ Degradation Efficiency

| Parameter | Effect on Degradation | Reason |

|---|---|---|

| Initial Dye Concentration | Higher concentration generally decreases efficiency. | Increased competition for hydroxyl radicals and reduced light penetration. bepls.com |

| H₂O₂ Concentration | Efficiency increases up to an optimal point, then decreases. | Excess H₂O₂ scavenges hydroxyl radicals. researchgate.netsapub.org |

| pH | Efficiency is pH-dependent, often favoring acidic or neutral conditions. | pH affects the stability of H₂O₂ and the surface charge of the pollutant. bioline.org.brresearchgate.net |

| UV Light Intensity | Higher intensity generally increases the rate of degradation. | Increased photon flux leads to higher production of hydroxyl radicals. researchgate.net |

Heterogeneous photocatalysis using semiconductor materials is another effective AOP for dye degradation. ui.ac.id When a semiconductor like titanium dioxide (TiO₂) is irradiated with photons of energy greater than its band gap, electron-hole pairs are generated. mdpi.comrsc.org These charge carriers can then react with adsorbed water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which subsequently degrade the dye molecules. mdpi.com

TiO₂ is a widely used photocatalyst due to its high activity, chemical stability, and low cost. jwent.net Its efficiency can be further enhanced by modifying its surface or combining it with other materials. For instance, the use of immobilized TiO₂ nanoparticles can overcome the difficulty of separating the catalyst from the treated water. ui.ac.id The photocatalytic activity of TiO₂ can also be improved by doping with metals or supporting it on materials like zeolites. jwent.net

Research has also explored the use of aluminum (Al) and iron (Fe) modified silicates as photocatalysts for the degradation of azo dyes. nih.govacs.org These materials have shown enhanced degradation rates compared to unmodified silicates, with the decolorization following pseudo-first-order kinetics. nih.gov The photocatalytic efficiency of these materials is influenced by factors such as calcination temperature, catalyst concentration, and pH. nih.gov Iron-doped TiO₂ has also been shown to exhibit high photodegradation efficiency for certain dyes. mdpi.com

Table 2: Comparison of Different Photocatalysts for Azo Dye Degradation

| Photocatalyst | Key Features | Reported Efficiency |

|---|---|---|

| TiO₂ | High activity, stable, low cost. jwent.net | Widely effective for various dyes. ui.ac.idmdpi.com |

| Al and Fe modified silicates | Enhanced degradation rates compared to unmodified silicates. nih.gov | Significant mineralization observed for Acid Red 44. nih.gov |

| TiO₂/Zeolite | Improved catalyst recovery and performance. jwent.net | High removal efficiency for Acid Red 18. jwent.net |

| Fe-doped TiO₂ | Enhanced photocatalytic activity. mdpi.com | High degradation rate for methyl orange. mdpi.com |

The degradation of organic pollutants in AOPs is primarily driven by the action of reactive oxygen species (ROS). mdpi.com The most significant of these is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent. mdpi.com Upon generation, •OH radicals attack the dye molecule, leading to the cleavage of the chromophoric azo bond (-N=N-) and subsequent breakdown of the aromatic rings. osti.gov

The efficiency of photodegradation processes is highly dependent on various operational parameters. Optimizing these parameters is crucial for achieving maximum degradation of Acid Red 154.

pH: The pH of the solution can significantly influence the degradation rate. It affects the surface charge of the photocatalyst and the ionization state of the dye molecule, which in turn influences the adsorption of the dye onto the catalyst surface. bepls.com For many azo dyes, acidic conditions are often favorable for photocatalytic degradation. bepls.comacs.org

Light Intensity: Generally, an increase in light intensity leads to a higher rate of degradation due to the increased generation of electron-hole pairs on the catalyst surface. researchgate.net However, at very high intensities, the rate may level off due to the recombination of these charge carriers. researchgate.net

Catalyst Concentration: The degradation rate typically increases with an increase in catalyst loading up to a certain point. raco.cat Beyond this optimal concentration, the efficiency may decrease due to light scattering and agglomeration of catalyst particles, which reduces the active surface area. raco.cat

Elucidation of Reactive Oxygen Species (ROS) Involvement in Acid Red 154 Photodegradation (e.g., Hydroxyl Radicals, Superoxide (B77818) Anions)

Identification and Characterization of Photodegradation Intermediates and Reaction Pathways for Acid Red 154

The photodegradation of azo dyes like Acid Red 154 is a complex process involving several stages, initiated by the absorption of light. This process can proceed through direct photolysis, where the dye molecule itself absorbs light, or indirect photolysis, which involves photosensitizers. rsc.orgresearchgate.net The degradation of Acid Red 154, also known as Acid Red B, has been shown to proceed via the cleavage of the N=N bond. nih.gov This is a common pathway for many azo dyes.

Following the initial cleavage, a series of reactions including hydroxylation and the opening of phenyl rings occur. nih.gov This leads to the formation of various smaller aliphatic acids. These aliphatic acids are then further oxidized, ultimately leading to the formation of carbon dioxide and water, representing the complete mineralization of the dye. nih.gov

The identification of these intermediate products is often accomplished using advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and its tandem mass spectrometry (MS/MS) variations are powerful tools for separating and identifying the complex mixture of degradation products. researchgate.netnih.govnih.gov Techniques like ultra-high performance liquid chromatography (UHPLC) coupled with a quadrupole-time-of-flight (Q-TOF) mass spectrometer allow for the acquisition of accurate mass data, which is crucial for determining the elemental composition of unknown intermediates. nih.gov

Electron spin resonance (ESR) studies have been employed to identify the reactive oxygen species (ROS) responsible for the degradation. In the case of a related dye, the involvement of both hydroxyl radicals (•OH) and hydroperoxyl/superoxide radicals (HO₂•/O₂⁻•) as the primary active species has been confirmed. nih.gov

A proposed general pathway for the photodegradation of a similar azo dye, based on the identification of intermediates, involves the following steps:

Azo Bond Cleavage : The initial and most critical step is the breaking of the -N=N- bond, which is responsible for the color of the dye.

Formation of Aromatic Intermediates : This cleavage results in the formation of various aromatic compounds.

Hydroxylation and Ring Opening : The aromatic intermediates undergo hydroxylation, where -OH groups are added to the aromatic rings. This is often followed by the opening of these rings. nih.gov

Formation of Aliphatic Acids : The ring-opening process leads to the formation of smaller, linear organic compounds, specifically aliphatic acids. nih.gov

Mineralization : These aliphatic acids are further oxidized into simpler inorganic compounds like carbon dioxide and water. nih.gov

It is important to note that the specific chemical structures of all intermediates for Acid Red 154 are not always fully elucidated and can be influenced by the complexity of the reaction environment. For instance, in commercial beverages containing azo dyes, degradation products can be formed from side-reactions and interactions with other ingredients like ascorbic acid and citric acid. nih.govnih.gov

Table 1: Analytical Techniques for Identifying Photodegradation Intermediates

| Analytical Technique | Information Provided | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation of complex mixtures of degradation products. | researchgate.net |

| Mass Spectrometry (MS) | Identification of the molecular weight of intermediates. | researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of unknown compounds through fragmentation patterns. | nih.gov |

| Ultra-High Performance Liquid Chromatography-Quadrupole-Time-of-Flight (UHPLC-Q-TOF) MS | Provides accurate mass data for determining elemental composition. | nih.gov |

| Electron Spin Resonance (ESR) | Identification of reactive oxygen species involved in the degradation process. | nih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Analysis of functional groups present in the degradation products. | nih.gov |

| Total Organic Carbon (TOC) Analysis | Measures the extent of mineralization of the dye to CO₂. | nih.gov |

Biodegradation and Biotransformation of Acid Red 154

The biodegradation of azo dyes like Acid Red 154 involves the use of microorganisms to break down these complex molecules into simpler, less harmful substances. This process is a key area of research for treating textile industry effluents, which are often heavily contaminated with such dyes.

Microbial Decolorization and Enzymatic Cleavage of Azo Bonds in Acid Red 154

Microbial decolorization is the primary step in the biodegradation of azo dyes. This process typically involves the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This cleavage is an enzymatic process, primarily carried out by a class of enzymes known as azoreductases.

Bacterial Degradation Systems for Azo Dyes Related to Acid Red 154 (e.g., Bacillus megaterium, Acinetobacter baumannii)

Several bacterial species have been identified for their ability to decolorize and degrade azo dyes. While specific studies on Acid Red 154 are limited, research on related azo dyes provides significant insights into the potential degradation pathways.

Bacillus megaterium has demonstrated the ability to decolorize various azo dyes. This bacterium can break the azo linkage under certain conditions, leading to the formation of aromatic amines. The efficiency of decolorization by Bacillus species can be influenced by factors such as pH, temperature, and the presence of co-substrates.

Acinetobacter baumannii is another bacterium that has been studied for its dye-degrading capabilities. It can utilize azo dyes as a source of carbon and nitrogen under specific environmental conditions. The degradation process often involves the initial reduction of the azo bond, followed by the aerobic degradation of the resulting aromatic amines.

Fungal Remediation Strategies for Azo Dyes Similar to Acid Red 154 (e.g., Aspergillus niger, Geotrichum candidum)

Fungi, particularly white-rot fungi, are also effective in degrading a wide range of recalcitrant organic pollutants, including azo dyes. Their ligninolytic enzyme systems, which include laccases, manganese peroxidases, and lignin (B12514952) peroxidases, are primarily responsible for this degradative capacity.

Aspergillus niger , a common filamentous fungus, has been shown to decolorize and degrade various azo dyes. The mechanism often involves biosorption of the dye onto the fungal biomass, followed by enzymatic degradation.

Geotrichum candidum is another fungus that has been reported to effectively decolorize textile effluents containing azo dyes. Its enzymatic machinery can break down the complex dye molecules into less toxic compounds.

Role of Azoreductases and Other Enzymes in Acid Red 154 Biotransformation

The key enzymes involved in the initial step of azo dye biodegradation are azoreductases . These enzymes catalyze the reductive cleavage of the azo bond, typically under anaerobic or anoxic conditions. This reaction breaks the chromophore and results in the decolorization of the dye solution. The products of this initial cleavage are aromatic amines, which may still be toxic.

Following the initial anaerobic cleavage, other enzymes come into play, particularly under aerobic conditions. Laccases and peroxidases , often found in fungi, are capable of oxidizing the aromatic amines produced from the initial azo bond cleavage. This two-step process, involving an initial anaerobic reduction followed by an aerobic oxidation, is a common strategy for the complete mineralization of azo dyes.

Comparative Analysis of Aerobic and Anaerobic Biodegradation Pathways for Azo Dyes

The biodegradation of azo dyes can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions, and often a combination of both is most effective.

Anaerobic Biodegradation :

Primary Mechanism : Reductive cleavage of the azo bond by azoreductases.

Outcome : Decolorization of the dye and formation of aromatic amines.

Limitations : The resulting aromatic amines are often not degraded further under anaerobic conditions and can be persistent and toxic.

Aerobic Biodegradation :

Primary Mechanism : Oxidative degradation of the dye molecule.

Outcome : Can lead to the complete mineralization of some azo dyes, but the initial cleavage of the azo bond is often slow or does not occur.

Role : Particularly effective in degrading the aromatic amines produced during the initial anaerobic stage.

Sequential Anaerobic-Aerobic Treatment : This combined approach is widely considered the most effective strategy for the complete degradation of azo dyes.

Anaerobic Stage : The azo dye is first decolorized through the reductive cleavage of the azo bond.

Aerobic Stage : The resulting aromatic amines are then mineralized into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions.

This sequential process leverages the strengths of both anaerobic and aerobic pathways to achieve efficient and complete removal of azo dyes from wastewater.

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of Azo Dyes

| Feature | Anaerobic Biodegradation | Aerobic Biodegradation |

| Primary Reaction | Reductive cleavage of the azo bond | Oxidative degradation |

| Key Enzymes | Azoreductases | Laccases, Peroxidases, Mono- and Dioxygenases |

| Initial Outcome | Decolorization, formation of aromatic amines | Slow or no decolorization, potential for ring cleavage |

| Oxygen Requirement | Absent | Present |

| Overall Efficiency | High for decolorization, low for complete mineralization | Low for initial decolorization, high for degradation of aromatic amines |

| End Products | Aromatic amines | CO₂, H₂O, inorganic ions (if complete mineralization occurs) |

Metabolite Identification and Metabolic Pathways during Acid Red 154 Biodegradation

The biodegradation of azo dyes such as Acid Red 154 by microorganisms is a stepwise process that begins with the enzymatic cleavage of the azo bond (-N=N-). nih.gov This initial reduction leads to the formation of aromatic amines, which are often colorless but can sometimes be more toxic than the parent dye molecule. nih.govgjesm.net Subsequent degradation of these aromatic amines typically occurs under aerobic conditions, where microbial enzymes like hydroxylases and oxygenases break down the aromatic rings, eventually leading to mineralization into simpler, non-toxic compounds like carbon dioxide and water. tandfonline.comfrontiersin.org

The specific metabolites formed during the biodegradation of Acid Red 154 have been identified in various studies. While the exact pathway can vary depending on the microbial species and environmental conditions, a general degradation route can be proposed. The initial cleavage of the azo bond in Acid Red 154 would likely yield two primary aromatic amines. Further enzymatic attacks on these amines would lead to the formation of various intermediate products.

For instance, studies on similar azo dyes have revealed common metabolic intermediates. The degradation of Mordant Black 11 by Klebsiella sp. MB398 involved the formation of several metabolites identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov Similarly, the biotransformation of Polycyclic Aromatic Hydrocarbons (PAHs) in contaminated soil has been traced using stable isotope-assisted metabolomics, revealing detailed degradation pathways. nih.gov While a specific, universally accepted metabolic pathway for Acid Red 154 is not definitively established in the provided context, the general mechanism involves initial reductive cleavage followed by oxidative degradation of the resulting aromatic amines. nih.govtandfonline.comnih.gov

Influence of Environmental and Physiological Factors on Acid Red 154 Biodegradation Rates

The efficiency of Acid Red 154 biodegradation is significantly influenced by a range of environmental and physiological factors. Optimizing these parameters is key to enhancing the rate and extent of dye removal by microorganisms.

pH: The pH of the medium plays a pivotal role in microbial activity and the enzymatic processes involved in dye degradation. Most bacteria exhibit optimal dye removal capabilities within a pH range of 6.0 to 10.0. jmbfs.org For example, a study on the degradation of Acid Red 337 by Bacillus megaterium found the maximum decolorization occurred at a neutral pH of 7. tandfonline.com Conversely, some fungi may prefer acidic conditions for optimal degradation activity. researchgate.net

Temperature: Temperature affects microbial growth and enzyme kinetics. Generally, an increase in temperature, up to an optimal point, enhances the rate of biodegradation. Studies have shown that many bacteria effective in dye remediation have optimal temperatures in the mesophilic range, typically between 30°C and 40°C. For instance, Bacillus megaterium showed the highest decolorization of Acid Red 337 at 30°C. tandfonline.com Similarly, Acinetobacter baumannii demonstrated optimal degradation of Reactive Red 198 at 37°C. hhu.edu.cn

Microbial Inoculum: The concentration and type of microbial inoculum are critical for effective biodegradation. A higher inoculum size generally leads to a faster degradation rate, up to a certain point where the availability of substrate or other nutrients becomes limiting. tandfonline.com For example, the degradation of Synazol Red 6HBN by Alcaligenes aquatilis was optimal at a 6% inoculum volume. nih.gov The use of microbial consortia, containing multiple microbial species with complementary metabolic capabilities, can often lead to more efficient and complete degradation of complex dyes compared to the use of a single microbial strain. tandfonline.com

Table 1: Influence of Environmental Factors on Azo Dye Biodegradation

| Factor | Optimal Range/Condition | Reason for Influence | Example Study Finding |

|---|---|---|---|

| pH | Generally 6.0 - 10.0 for bacteria | Affects microbial enzyme activity and surface charge of both dye and microbe. jmbfs.org | Maximum decolorization of Acid Red 337 by Bacillus megaterium at pH 7. tandfonline.com |

| Temperature | Mesophilic range (30-40°C) for many bacteria | Influences microbial growth rate and enzyme kinetics. jmbfs.org | Optimal degradation of Reactive Red 198 by Acinetobacter baumannii at 37°C. hhu.edu.cn |

| Microbial Inoculum | Varies; higher density often increases rate | Determines the initial concentration of degrading enzymes and biomass. tandfonline.com | Optimal degradation of Synazol Red 6HBN by Alcaligenes aquatilis with a 6% inoculum. nih.gov |

Adsorptive Removal Mechanisms and Performance for Acid Red 154

Adsorption is a widely used and effective method for removing dyes like Acid Red 154 from aqueous solutions. This process involves the accumulation of the dye molecules onto the surface of a solid material, known as an adsorbent. The efficiency of adsorption depends on the properties of both the dye and the adsorbent, as well as the operating conditions.

Adsorption Kinetics and Isotherm Modeling for Acid Red 154

To understand and optimize the adsorption process, kinetic and isotherm models are employed. Adsorption kinetics describe the rate at which the dye is removed from the solution, while adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature.

Adsorption Kinetics: The pseudo-second-order kinetic model is frequently used to describe the adsorption of dyes onto various adsorbents. researchgate.netdergipark.org.trdeswater.com This model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. rsc.org

Adsorption Isotherms: Several isotherm models are used to analyze equilibrium data, with the Langmuir and Freundlich models being the most common. dergipark.org.tr

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. dergipark.org.trresearchgate.net It is often indicative of chemisorption. rsc.org

Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. dergipark.org.trresearchgate.net It is generally associated with physisorption. researchgate.net

The suitability of a particular model is determined by how well it fits the experimental data, often evaluated using the correlation coefficient (R²). dergipark.org.tr For many dye adsorption systems, the data fits well with both models, or one may provide a slightly better fit depending on the specific adsorbent and conditions. researchgate.netdeswater.com

Development and Characterization of Advanced Adsorbent Materials for Acid Red 154

Research has focused on developing and characterizing various adsorbent materials with high efficiency for removing dyes like Acid Red 154. These materials are often chosen for their large surface area, porous structure, and the presence of functional groups that can interact with the dye molecules.

Natural clays (B1170129) like bentonite (B74815) have been investigated as low-cost adsorbents. frontiersin.org However, their negatively charged surfaces often have a low affinity for anionic dyes like Acid Red 154. To enhance their adsorption capacity, clays are often modified with organic surfactants, such as quaternary ammonium (B1175870) salts, to create organoclays. mdpi.com This modification changes the surface from hydrophilic to organophilic and from negatively to positively charged, thereby increasing the attraction for anionic dye molecules. mdpi.comphyschemres.org

Studies have shown that modifying bentonite with surfactants like cetyltrimethylammonium bromide (CTAB) significantly improves its ability to adsorb acidic and anionic dyes. researchgate.netphyschemres.orgomicsonline.org The adsorption capacity of these organoclays is influenced by factors such as the amount of surfactant used in the modification, the pH of the solution, and the temperature. researchgate.netphyschemres.org For example, the adsorption of Supranol Yellow 4GL onto CTAB-bentonite was found to be most effective at an acidic pH. researchgate.net

Carbon-based materials are among the most effective adsorbents due to their high surface area, porous structure, and chemical stability. rsc.org

Activated Carbon (AC): AC is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic pollutants, including dyes. rsc.org Its surface can be modified to enhance its affinity for specific adsorbates. rsc.org

Carbon Nanotubes (CNTs): CNTs, which can be single-walled (SWCNTs) or multi-walled (MWCNTs), possess unique properties such as a large surface area and a hollow, layered structure that make them highly effective adsorbents. rsc.orgiau.irmdpi.com They have shown high adsorption capacities for various pollutants, including dyes and heavy metals. iau.ir The surface of CNTs can also be functionalized to improve their adsorption performance for specific contaminants. iau.ir

The adsorption mechanism onto carbon-based materials can involve various interactions, including physisorption (e.g., van der Waals forces) and chemisorption (e.g., electrostatic interactions, hydrogen bonding). rsc.org The efficiency of these materials is influenced by factors such as the pH of the solution, temperature, and the initial concentration of the dye. rsc.orgiau.ir

Table 2: Comparison of Adsorbent Materials for Dye Removal

| Adsorbent Type | Key Characteristics | Mechanism of Action | Advantages | Limitations |

|---|---|---|---|---|

| Organobentonite | Modified clay with organic surfactants. mdpi.com | Electrostatic attraction between positively charged surface and anionic dye. physchemres.org | Low cost, high availability of raw material. frontiersin.org | Lower surface area compared to carbon materials. |

| Activated Carbon | Highly porous, large surface area. rsc.org | Primarily physisorption, can have chemisorption. rsc.org | High adsorption capacity for a wide range of pollutants. | Can be expensive to regenerate. |

| Carbon Nanotubes | Unique hollow, layered structure, very high surface area. iau.irmdpi.com | Physisorption and π-π interactions with aromatic dye molecules. mdpi.com | Extremely high adsorption capacity and fast kinetics. iau.ir | Higher production cost. |

Metal Oxide and Nanocomposite Adsorbents for Acid Red 154

The removal of azo dyes, including those in the Acid Red family, from aqueous solutions is frequently accomplished using various adsorbents. Metal oxides and their composites are noted for their potential in these applications. google.com While specific studies detailing the use of metal oxides for Acid Red 154 are not extensively documented, the principles of their application can be inferred from related research.

Metal oxides such as aluminum oxide, silicon oxide, iron oxide, and titanium dioxide serve as effective adsorbents due to their surface properties. google.com For instance, one vendor notes that Acid Red 154 can be adsorbed and removed by bentonite clay, a material often containing various metal oxides. medchemexpress.com The efficacy of these materials often depends on their structural characteristics and surface chemistry.

Nanocomposites, which combine metal oxides with other materials like polymers or carbon-based structures, are engineered to enhance adsorption capacity and efficiency. For other acid dyes, nanocomposites involving materials like ZSM-5/ZnO have been synthesized and tested, showing that modification can increase photocatalytic and adsorptive efficiency. researchgate.net Although direct data for Acid Red 154 is scarce, it is listed as a type of acid dye that could be targeted by such advanced materials. google.com

Table 1: Examples of Adsorbent Materials for Acid Dyes This table is illustrative of adsorbent types used for acid dyes in general, due to a lack of specific data for Acid Red 154.

| Adsorbent Type | Base Material(s) | Target Dye Example(s) | Reference |

| Metal Oxides | Aluminum Oxide, Iron Oxide, Titanium Dioxide | General Acid Dyes | google.com |

| Clay Minerals | Bentonite | Acid Red 154, Acid Red 151 | medchemexpress.com |

| Nanocomposites | ZSM-5/ZnO/Ag | Methyl Orange | researchgate.net |

Mechanistic Insights into Acid Red 154 Adsorption (e.g., Electrostatic Attraction, Ion Exchange, Surface Complexation, π–π Interactions)

The adsorption of dye molecules onto a sorbent surface is governed by several interaction mechanisms. For anionic dyes like Acid Red 154, which contains multiple sulfonate groups, electrostatic attraction is a primary driver. scribd.comresearchgate.net The interaction is heavily influenced by the pH of the solution and the surface charge of the adsorbent.

Electrostatic Attraction: At a pH below the adsorbent's point of zero charge (pzc), the surface becomes protonated and thus positively charged. This creates a strong electrostatic attraction for the anionic sulfonate groups (—SO₃⁻) of the Acid Red 154 molecule.

Ion Exchange: This mechanism involves the exchange of ions between the adsorbent and the dye molecule. In the case of anionic dyes, anions present on the surface of a modified adsorbent can be exchanged for the dye anions in the solution.

π–π Interactions: The aromatic rings present in the structure of Acid Red 154 can interact with the surfaces of carbon-based adsorbents or other materials with delocalized π-electron systems through π–π stacking interactions.

Regenerability and Reusability of Adsorbents for Acid Red 154 Remediation

The economic viability and sustainability of an adsorption process heavily depend on the ability to regenerate and reuse the adsorbent material over multiple cycles. The regeneration process aims to desorb the captured dye molecules, restoring the adsorbent's capacity for further use.

For anionic dyes, desorption is often achieved by altering the pH of the solution. By increasing the pH to a level above the adsorbent's point of zero charge, the surface becomes negatively charged. This leads to electrostatic repulsion between the adsorbent and the anionic dye molecules, causing the dye to be released into the eluting solution. Common eluents used for this purpose include sodium hydroxide (B78521) (NaOH) solutions.

Synergistic Effects in Combined Treatment Methodologies for Acid Red 154 Elimination

To achieve more effective and complete removal of recalcitrant dyes like Acid Red 154, researchers often combine different treatment methods. These integrated systems can produce synergistic effects, where the combined efficiency is greater than the sum of the individual processes.

Adsorption + Ozonation: Combining adsorption with ozonation is another effective strategy. The adsorbent can capture dye molecules, and the subsequent introduction of ozone can lead to their oxidative degradation. This can be particularly useful for treating complex wastewater containing multiple pollutants.

While specific experimental data on combined treatments for Acid Red 154 is limited, the dye is identified in literature alongside other dyes for which these advanced oxidation and separation processes are relevant. google.comresearchgate.net

Ecotoxicological Assessment of Acid Red 154 and Its Metabolites

Aquatic Ecotoxicity of Acid Red 154

The release of dyes into aquatic ecosystems is a significant environmental concern. Understanding the aquatic ecotoxicity of Acid Red 154 is crucial for assessing its potential impact on the environment.

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Algae, Fish, Daphnia magna)

Standardized aquatic toxicity tests are essential for evaluating the impact of chemicals on aquatic life. ca.gov These tests expose selected organisms to various concentrations of a substance under controlled conditions to determine adverse effects. ca.gov For azo dyes, the acute toxicity as defined by EU criteria is generally low, with most having LD50 values between 250 and 2,000 mg/kg body weight. mst.dk However, data for specific dyes like Acid Red 154 are necessary for a precise assessment.

Interactive Data Table: Acute Toxicity of an Acid Dye on Daphnia magna

| Time Period | LC50 (mg/L) | Toxicity Unit (TU) |

| 72 hours | 120.45 | 0.82 |

| 96 hours | 118.6 | 0.84 |

This table is based on data for a different acid dye and serves as an illustrative example of the type of data needed for Acid Red 154.

Structure-Activity Relationships in Azo Dyes and Ecotoxicity (e.g., Monoazo, Disazo, Polyazo variations)

The ecotoxicity of azo dyes is closely linked to their molecular structure. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the ecotoxicity of dyes and can help in avoiding expensive and time-consuming experimental studies. springernature.com Acid Red 154 is classified as a disazo dye. worlddyevariety.com

Generally, the number of azo groups in a dye molecule influences its toxicity. Disazo acid dyes have been found to exhibit higher levels of toxicity to aquatic organisms compared to monoazo and polyazo acid dyes. canada.ca Disazo dyes often show effects at concentrations below 10 mg/L, while monoazo dyes show effects below 100 mg/L, and polyazo dyes are typically the least toxic, with no effects observed below 100 mg/L. canada.ca

The presence and position of certain functional groups on the dye molecule also play a critical role in its toxicity. For example, the presence of a hydroxyl group at the ortho position relative to the azo bond can increase toxicity compared to a hydroxyl group at the para position. researchgate.net Furthermore, the degradation of azo dyes can lead to the formation of aromatic amines, some of which are known to be mutagenic and carcinogenic. mst.dknih.gov The type of aromatic amine formed is dependent on the original structure of the dye. nih.gov

Bioconcentration and Bioaccumulation Potential of Acid Red 154 in Aquatic Biota

Bioconcentration is the process by which a chemical concentration in an aquatic organism exceeds that in the water as a result of exposure to a waterborne chemical. cdnsciencepub.com Bioaccumulation includes bioconcentration and also the uptake of a substance from food. nih.gov These processes are critical in assessing the environmental risk of chemicals. nih.govacs.org

The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are key metrics used to quantify this potential. cdnsciencepub.comacs.org For organic chemicals, there is often a positive relationship between their hydrophobicity (expressed as the octanol-water partition coefficient, Kow) and their bioconcentration potential. nih.govresearchgate.net Highly hydrophobic compounds tend to accumulate in the fatty tissues of organisms. researchgate.net

While specific data on the bioconcentration and bioaccumulation of Acid Red 154 are not available in the search results, the general behavior of azo dyes suggests that their potential for bioaccumulation is influenced by their physical-chemical properties. acs.org The persistence of these dyes in the environment, coupled with their potential for bioaccumulation, raises concerns about their long-term impact on aquatic ecosystems. nih.gov It is known that some azo dyes can persist in water, sediment, and soil. canada.ca

Terrestrial Ecotoxicity Studies on Acid Red 154

The impact of dyes is not limited to aquatic environments; their disposal on land can affect terrestrial ecosystems, including soil health and plant life.

Effects on Soil Microbial Communities and Enzyme Activities

Soil microorganisms are vital for maintaining soil fertility and ecosystem health through processes like nutrient cycling. scispace.com The introduction of pollutants like dyes can disrupt these microbial communities and their enzymatic activities. mdpi.com

While there are no specific studies on the effects of Acid Red 154 on soil microbial communities, research on other pollutants in acidic red soils provides some insights. For example, acid rain has been shown to negatively affect soil respiration and alter the structure of bacterial communities in such soils. researchgate.netresearchgate.net The application of certain agrochemicals can also reduce microbial populations and alter the biodiversity of bacteria and actinomycetes in the soil. mdpi.com Phenolic acids, which can be components of or degradation products of dyes, have been shown to significantly affect the biomass, diversity, and structure of soil microbial communities. nih.gov

Different land use patterns, such as cultivation and logging, have been shown to have significant effects on the abundance of total microbial communities, bacteria, fungi, and actinomycetes in acid red soils. scispace.com These findings suggest that the introduction of a chemical stressor like Acid Red 154 could have measurable impacts on the delicate balance of soil microbial ecosystems.

Phytotoxicity and Plant Uptake Studies of Acid Red 154

Phytotoxicity refers to the adverse effects of a substance on plant growth. mdpi.com The uptake of contaminants by plants is a key aspect of phytoremediation but can also lead to the entry of toxic substances into the food chain. nih.gov

There is a lack of specific studies on the phytotoxicity and plant uptake of Acid Red 154. However, general knowledge about the interaction of organic pollutants with plants can be informative. Plants can absorb pollutants through their roots from the soil or through their leaves from the atmosphere. mdpi.com The uptake and translocation of a compound within a plant depend on its chemical properties. oup.com

For example, studies with other organic compounds like phenol (B47542) have shown that at lower concentrations, plants can metabolize the compound without significant toxic effects, but at higher concentrations, accumulation occurs, leading to wilting and other signs of toxicity. oup.com Similarly, the phytotoxicity of essential oils and their components has been demonstrated through the inhibition of seed germination and seedling growth. mdpi.com The presence of organic acids, which can be structurally related to components of dye molecules, has been shown to cause symptoms of phytotoxicity in plants. nih.gov Therefore, it is plausible that Acid Red 154 could exhibit phytotoxic effects, but experimental data are needed for confirmation.

Toxicological Significance of Acid Red 154 Degradation Products

Azo dyes, including those used in industrial applications, can undergo metabolic reduction, breaking the characteristic azo bond (-N=N-) and releasing constituent aromatic amines. researchgate.netnih.gov This process is a significant toxicological concern because while the parent dye may not be carcinogenic, the resulting aromatic amines can be. nih.goveuropa.eu In fact, many aromatic amines are recognized as being toxic, mutagenic, and carcinogenic. researchgate.netacs.org

The mechanism of toxicity often involves the metabolic activation of these aromatic amines into electrophilic products. These reactive intermediates can then bind to DNA and RNA, forming adducts that may induce mutations and initiate carcinogenesis. researchgate.net Some aromatic amines have been linked to various forms of cancer in both humans and animals, including liver, bladder, and skin cancer. pjsir.org For instance, epidemiological studies have provided evidence linking occupational exposure to certain aromatic amines in the azo-dye industry to an increased risk of urinary bladder cancer. europa.eu

It is important to note that the carcinogenic potential can vary among different aromatic amines. For example, derivatives with sulfonic acid groups are generally considered to have low or no genotoxic potential. europa.eu Conversely, azo dyes that can metabolize into specific carcinogenic amines, such as benzidine (B372746) and 2-naphthylamine, are of high concern. europa.eu The International Agency for Research on Cancer (IARC) has classified several aromatic amines as known or probable human carcinogens. acs.org

Table 1: Carcinogenic Classification of Selected Aromatic Amines

| Aromatic Amine | IARC Classification |

|---|---|

| Benzidine | Group 1 (Carcinogenic to humans) |

| 2-Naphthylamine | Group 1 (Carcinogenic to humans) |

| 4-Aminobiphenyl | Group 1 (Carcinogenic to humans) |

| o-Toluidine | Group 1 (Carcinogenic to humans) |

| Aniline | Group 2A (Probably carcinogenic to humans) |

Source: International Agency for Research on Cancer (IARC)

The biotransformation of Acid Red 154 and other azo dyes can have variable effects on the ecotoxicity of the surrounding environment. The process of decolorization, which involves the cleavage of the azo bond, is not always indicative of detoxification. mdpi.com In some instances, the degradation products, particularly aromatic amines, can be more toxic than the original dye molecule. acs.org

However, under certain conditions, microbial degradation can lead to a significant reduction in toxicity. nih.gov For example, studies on the biodegradation of other acid red dyes by specific bacterial strains have shown that the resulting metabolites exhibit lower toxicity compared to the parent dye. nih.govresearchgate.net This detoxification is often achieved through the further breakdown of the initial aromatic amines into simpler, less harmful compounds, and in some cases, complete mineralization to carbon dioxide and water. biorxiv.org

Phytotoxicity studies, which assess the toxicity of substances to plants, have been used to evaluate the impact of dye degradation. In some cases, the metabolites produced during biodegradation have been found to be less toxic to plants than the original dye, indicating a successful detoxification process. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Acid Red 154 |

| Benzidine |

| 2-Naphthylamine |

| 4-Aminobiphenyl |

| o-Toluidine |

Advanced Analytical Methodologies in Acid Red 154 Research

Spectroscopic Techniques for Acid Red 154 Characterization and Quantification

Spectroscopic methods are instrumental in the study of Acid Red 154, providing valuable information on its concentration, chemical bonds, and the reactive species involved in its degradation.

UV-Visible Spectrophotometry for Concentration Monitoring and Decolorization Efficiency

UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of Acid Red 154 in aqueous solutions. This method relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. hawaii.edu The concentration of Acid Red 154 is typically determined by measuring the absorbance at its maximum absorption wavelength (λmax). For instance, in studies on the photocatalytic degradation of similar red azo dyes, the λmax has been identified at around 510 nm. ui.ac.id

This technique is widely employed to assess the decolorization efficiency of various treatment processes, such as adsorption and advanced oxidation processes. ui.ac.idnih.gov The percentage of decolorization is calculated by monitoring the decrease in the absorbance intensity at the λmax over time. For example, in the photocatalytic treatment of Acid Red 4, a significant reduction in the absorbance peak at 510 nm indicated successful decolorization. ui.ac.id The efficiency of different catalysts or treatment conditions can be compared by analyzing the rate of this decrease. ui.ac.idpjoes.com

Table 1: Application of UV-Vis Spectrophotometry in Azo Dye Analysis

| Parameter | Description | Typical Wavelength (λmax) for Red Azo Dyes | Reference |

|---|---|---|---|

| Concentration Monitoring | Quantitative determination of dye concentration in a solution based on light absorbance. | ~510 nm | ui.ac.id |

| Decolorization Efficiency | Assessment of color removal by measuring the decrease in absorbance at λmax. | ~510 nm | ui.ac.id |

It is important to note that changes in pH can affect the UV-Vis spectrum of azo dyes, potentially shifting the λmax. amecj.com Therefore, maintaining a constant pH is crucial for accurate and reproducible measurements.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Degradation Pathway Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. researchgate.netmdpi.com By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds, FTIR provides a molecular fingerprint of the compound. mdpi.com In the context of Acid Red 154, FTIR analysis can confirm the presence of key functional groups such as azo bonds (–N=N–), sulfonic groups (–SO3H), hydroxyl (–OH), and aromatic rings (C=C). nih.gov

FTIR is particularly valuable for monitoring the degradation of Acid Red 154. jfda-online.comnih.gov By comparing the FTIR spectra of the dye before and after a degradation process, researchers can identify changes in its chemical structure. For example, the disappearance or reduction in the intensity of the peak corresponding to the azo bond (typically around 1584 cm⁻¹) is a clear indicator of the cleavage of this chromophoric group, which is responsible for the dye's color. nih.gov The appearance of new peaks can suggest the formation of intermediate degradation products. nih.gov For instance, the emergence of bands associated with carboxyl or hydroxyl groups might indicate the oxidation of the original molecule. nih.gov

Table 2: Characteristic FTIR Peaks for Azo Dye Functional Groups

| Functional Group | Wavenumber Range (cm⁻¹) | Significance in Degradation Monitoring |

|---|---|---|

| Azo Bond (–N=N–) | ~1584 | Disappearance indicates chromophore cleavage and decolorization. nih.gov |

| Aromatic C=C Stretching | ~1446 | Changes can indicate degradation of the aromatic structure. nih.gov |

| S=O Stretching (Sulfonic Acid) | ~1063 | Alterations may suggest transformation of the sulfonate groups. nih.gov |

| O–H and N–H Stretching | 3200–3600 | Appearance or broadening can indicate the formation of hydroxyl or amine groups during degradation. jfda-online.com |

This technique provides crucial insights into the degradation mechanism, helping to elucidate the pathway of the dye's transformation into simpler, often less colored, compounds. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection in Photodegradation

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique uniquely capable of detecting and identifying species with unpaired electrons, such as free radicals. syntechinnovation.commdpi.com This makes it an indispensable tool for studying the mechanisms of photodegradation of dyes like Acid Red 154, where reactive oxygen species (ROS) play a critical role. news-medical.net

During photocatalytic degradation, highly reactive radicals like hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻) are generated. mdpi.com These short-lived species are difficult to detect directly. ESR spectroscopy, often combined with a technique called spin trapping, allows for their detection. syntechinnovation.com A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radicals to form a more stable paramagnetic spin adduct, which has a characteristic ESR spectrum. mdpi.comacs.org The analysis of the resulting spectrum, including its hyperfine splitting constants, allows for the unambiguous identification of the trapped radical. acs.org For example, the detection of the DMPO-OH• adduct confirms the generation of hydroxyl radicals in the reaction system. mdpi.com By identifying the specific radicals involved, ESR provides direct evidence for the proposed photodegradation mechanisms. news-medical.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State in Adsorbents

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. nih.gov It is particularly useful in studying the adsorption of Acid Red 154 onto various adsorbent materials. acs.orgunlv.edu

By analyzing the kinetic energy of photoelectrons emitted from a surface when it is irradiated with X-rays, XPS provides a spectrum with peaks characteristic of each element present. High-resolution scans of these peaks can reveal information about the element's oxidation state and chemical environment.

In the context of Acid Red 154 research, XPS is used to:

Confirm Adsorption: The appearance of elements specific to the dye molecule, such as nitrogen (N) and sulfur (S), on the surface of an adsorbent after the adsorption process provides direct evidence of the dye's uptake. acs.org

Elucidate Adsorption Mechanisms: Changes in the binding energies of elements on the adsorbent's surface (e.g., oxygen, carbon) or on the dye molecule can indicate which functional groups are involved in the binding process. For instance, a shift in the N 1s or S 2p peaks could suggest the involvement of amine or sulfonate groups in the interaction with the adsorbent surface.

Analyze Surface Chemistry of Adsorbents: XPS is used to characterize the surface of novel adsorbents before and after modification to understand how surface chemistry influences adsorption capacity and efficiency. unlv.eduwhiterose.ac.uk

| High-Resolution Spectrum (e.g., N 1s, O 1s, S 2p) | Identifies the chemical states and functional groups involved in the adsorption process. | Shifts in binding energies indicating chemical bonding between the dye and adsorbent. | whiterose.ac.uk |

Chromatographic Techniques for Acid Red 154 and Metabolite Separation and Identification

Chromatographic techniques are essential for separating the complex mixtures that often result from the degradation of Acid Red 154, allowing for the identification and quantification of the parent dye and its various metabolites.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly powerful and versatile analytical technique for the separation, identification, and quantification of individual components in a complex mixture. nih.govorganomation.com It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov

In the study of Acid Red 154 degradation, HPLC is first used to separate the parent dye from its various degradation products or metabolites present in a sample. mdpi.comresearchgate.net The separated components then enter the mass spectrometer. The first stage of mass spectrometry (MS) ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. In the tandem MS (MS/MS) stage, specific ions are selected and fragmented, producing a characteristic fragmentation pattern. mdpi.com This pattern acts as a structural fingerprint, allowing for the confident identification of the compounds, even at trace levels. organomation.comuqam.ca

This technique is indispensable for:

Identifying Degradation Products: By comparing the mass spectra and fragmentation patterns of the separated peaks with known compounds or by interpreting the fragmentation data, researchers can elucidate the structures of the various intermediates formed during the degradation of Acid Red 154. researchgate.net

Elucidating Degradation Pathways: By identifying the sequence of intermediates formed over time, HPLC-MS/MS analysis helps to construct detailed degradation pathways for the dye. researchgate.net

Quantitative Analysis: The technique can be used for the sensitive and accurate quantification of both the parent dye and its metabolites in various environmental or biological samples. mdpi.com

The combination of chromatographic separation with mass spectrometric detection provides an unparalleled level of detail, making HPLC-MS/MS a cornerstone of modern analytical research into complex chemical transformations like the degradation of Acid Red 154.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acid Red 154 |

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) |

| Carbon |

| Nitrogen |

| Sulfur |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and semi-volatile organic compounds. chemrxiv.orgmdpi.com In the context of Acid Red 154 research, GC-MS is instrumental in identifying the volatile metabolites that are formed during its degradation. The degradation process, whether through biological or chemical means, breaks down the complex azo dye molecule into smaller, often more volatile, compounds. nih.govcsic.es

The process typically involves separating the volatile compounds in a gas chromatograph and then detecting and identifying them using a mass spectrometer. tesisenred.net The mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared to libraries of known compounds for identification. core.ac.uk

Research on the degradation of similar dyes has shown that GC-MS can identify a wide range of byproducts, including aromatic amines, phenols, and other organic molecules. core.ac.uk For instance, in the study of other azo dyes, GC-MS has been used to identify degradation products like formamide, ethylenediamine, and various acids. core.ac.uk This information is critical for assessing the toxicity of the treated wastewater, as some degradation products can be more harmful than the parent dye molecule.

To enhance the separation of complex mixtures of volatile metabolites, techniques like comprehensive two-dimensional gas chromatography (GC×GC) can be employed. mdpi.comnih.gov This method provides higher resolution and allows for the detection of a greater number of compounds compared to conventional one-dimensional GC. mdpi.comnih.gov

Table 1: Potential Volatile Metabolites from Azo Dye Degradation Identifiable by GC-MS This table is illustrative and based on the degradation of similar azo dyes.

| Compound Class | Example Metabolites |

|---|---|

| Aromatic Amines | Aniline, Naphthylamine |

| Phenols | Phenol (B47542), Naphthol |

| Organic Acids | Benzoic acid, Phthalic acid |

| Alcohols | Various short-chain alcohols |

| Aldehydes & Ketones | Benzaldehyde, Acetophenone |

Microscopic and Structural Characterization Techniques for Adsorbent Materials

The efficiency of removing Acid Red 154 from aqueous solutions often relies on the use of adsorbent materials. Understanding the physical and structural properties of these adsorbents is key to optimizing their performance. Several microscopic and diffraction techniques are employed for this purpose.

Field Emission Scanning Electron Microscopy (FESEM) is utilized to visualize the surface topography and morphology of adsorbent materials at high resolutions. mdpi.comnih.gov This technique provides detailed images of the adsorbent's surface, revealing features such as pores, particle shape, and size distribution. nih.gov For instance, FESEM analysis of adsorbents used for dye removal has shown varied morphologies, from crumpled and folded sheets in modified graphene oxide to spherical nanoparticles. nih.govirost.ir

The surface characteristics, as observed by FESEM, are directly linked to the adsorption capacity. A porous and rough surface generally offers a larger surface area for the dye molecules to attach to, enhancing the removal efficiency. nih.govirost.ir After the adsorption process, FESEM can also be used to observe changes in the adsorbent's surface, confirming the attachment of the dye molecules. mdpi.com

Transmission Electron Microscopy (TEM) provides even higher resolution images than FESEM, allowing for the analysis of the internal structure and nanostructure of adsorbent materials. hilarispublisher.comtandfonline.com TEM is particularly useful for characterizing nanomaterials, such as nanoparticles and nanocomposites, which are increasingly being used for dye removal. researchgate.netcapes.gov.br

TEM images can reveal the size, shape, and distribution of nanoparticles within a composite material. researchgate.netmdpi.com For example, in studies involving silica (B1680970) nanoparticles and magnesium aluminate nanoparticles for dye degradation, TEM analysis confirmed the formation of spherical nanoparticles in the nanometer range. hilarispublisher.comacs.org This information is crucial as the size and dispersion of nanoparticles can significantly influence their reactivity and adsorption capabilities. nih.gov

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure, phase composition, and crystallite size of materials. forcetechnology.comiucr.org When an X-ray beam interacts with a crystalline material, it produces a unique diffraction pattern based on the arrangement of atoms in the crystal lattice. forcetechnology.com

In the context of Acid Red 154 research, XRD is used to characterize the crystalline nature of adsorbents. For example, XRD patterns of adsorbents like modified chitosan (B1678972) and Fe-based composites reveal their crystalline or amorphous nature. mdpi.comdeswater.com The diffraction peaks can be matched with standard databases to identify the specific crystalline phases present in the material. mdpi.commdpi.com For instance, in a study on an Fe-based adsorbent, XRD was used to identify phases like magnetite and maghemite. mdpi.com Changes in the XRD pattern after dye adsorption can indicate interactions between the dye and the adsorbent material. mdpi.com

Table 2: Characterization Techniques for Adsorbent Materials

| Technique | Information Obtained | Relevance to Adsorption |

|---|---|---|

| FESEM | Surface morphology, particle size and shape | Provides insight into the surface area and active sites available for dye adsorption. mdpi.comtandfonline.com |

| TEM | Internal structure, nanoparticle size and dispersion | Crucial for understanding the properties of nano-adsorbents and their effectiveness. researchgate.netmdpi.com |

| XRD | Crystalline structure, phase identification, crystallite size | Determines the physical form of the adsorbent, which influences its stability and adsorptive properties. researchgate.netresearchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Development and Validation of Robust Analytical Methods for Acid Red 154 in Environmental Matrices

The accurate quantification of Acid Red 154 in complex environmental samples, such as wastewater and sediment, requires the development and validation of robust analytical methods. epa.govmdpi.com This ensures that the data generated is reliable and can be used for regulatory purposes and to assess the effectiveness of treatment processes. epa.goveuropa.eu